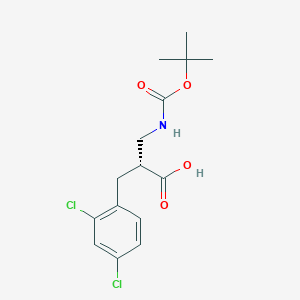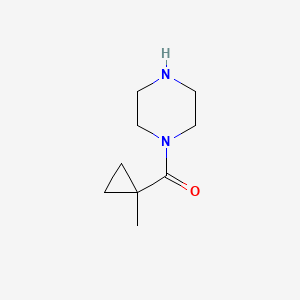
4H-1-Benzopyran-4-one, 6,8-dichloro-5,7-dihydroxy-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of chlorine atoms at positions 6 and 8, hydroxyl groups at positions 5 and 7, and a phenyl group at position 2 on the chromen-4-one scaffold.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and substituted benzaldehydes.
Claisen-Schmidt Condensation: The initial step involves a Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, to form chalcones.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromen-4-one core.
Chlorination: The final step involves the selective chlorination of the chromen-4-one core at positions 6 and 8 using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Amino or thio-substituted chromen-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The biological activity of 6,8-dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one is primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8-Dihydroxy-2-phenyl-4H-chromen-4-one: Lacks chlorine atoms but has similar hydroxyl and phenyl groups.
5,7-Dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one: Contains a methoxy group instead of chlorine atoms.
Baicalin: A natural flavonoid with similar hydroxyl groups but different substitution patterns.
Uniqueness
6,8-Dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one is unique due to the presence of chlorine atoms at positions 6 and 8, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s lipophilicity, potentially improving its bioavailability and cellular uptake.
Eigenschaften
CAS-Nummer |
32140-66-2 |
|---|---|
Molekularformel |
C15H8Cl2O4 |
Molekulargewicht |
323.1 g/mol |
IUPAC-Name |
6,8-dichloro-5,7-dihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8Cl2O4/c16-11-13(19)10-8(18)6-9(7-4-2-1-3-5-7)21-15(10)12(17)14(11)20/h1-6,19-20H |
InChI-Schlüssel |
JSHVFWDNGQOQBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


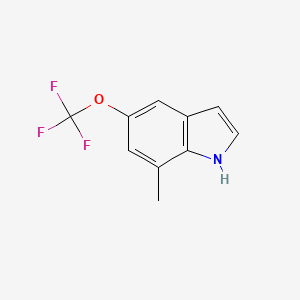

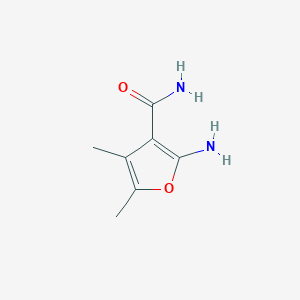
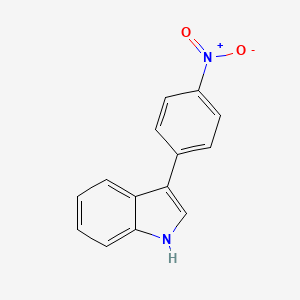
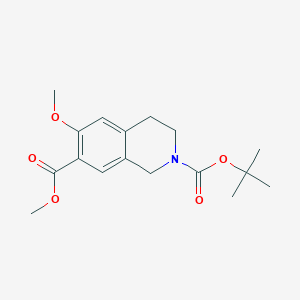
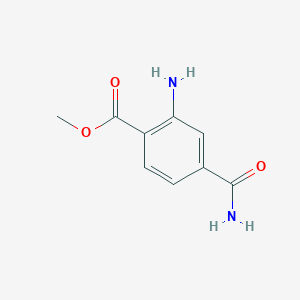
![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
![(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one](/img/structure/B13981264.png)
